molecular formula C15H10ClNO5 B2929828 (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid CAS No. 338403-65-9

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid

Cat. No.: B2929828
CAS No.: 338403-65-9
M. Wt: 319.7
InChI Key: FDVCVWKHJRGXPG-SOFGYWHQSA-N
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Description

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is a high-purity cinnamic acid derivative designed for research use in medicinal chemistry and organic synthesis. This compound features a prop-2-enoic acid backbone with a trans (E) configuration, which is critical for its electronic properties and biological activity . The molecular structure is further substituted with a 2-chlorophenoxy group at the 4-position and a nitro group at the 3-position of the phenyl ring. This specific substitution pattern is significant; the chloro and nitro groups are strong electron-withdrawing functionalities that can influence the compound's acidity, lipophilicity, and its interaction with biological targets, similar to other noted cinnamic acid derivatives . Based on its structural features and the known activities of related compounds, this chemical is a valuable intermediate for constructing more complex molecules and has promising applications in the development of pharmacologically active agents. Its potential mechanism of action may involve enzyme inhibition, such as targeting histone deacetylases (HDAC) or cyclooxygenase (COX), pathways known to be modulated by cinnamic acid analogs . Researchers can exploit this building block in Wittig reactions and nucleophilic substitutions to create a diverse library of compounds for screening against various diseases . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the product's specific safety data sheet for handling and storage information.

Properties

IUPAC Name

(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-3-1-2-4-13(11)22-14-7-5-10(6-8-15(18)19)9-12(14)17(20)21/h1-9H,(H,18,19)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVCVWKHJRGXPG-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/C(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biology, this compound is investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets, making it useful in research.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of certain enzymes, providing a basis for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring's substitution pattern critically impacts physicochemical properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(2E)-3-[4-(2-chloroacetamido)phenyl]prop-2-enoate 4-(2-chloroacetamido) C₁₃H₁₄ClNO₃ 267.71 Chloroacetamido group introduces polarity and hydrogen bonding potential
(2E)-3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid 3-hydroxy, 4-CF₃ C₁₀H₇F₃O₃ 230.19 Trifluoromethyl enhances lipophilicity; hydroxy group increases acidity
(2E)-3-[4-(sulfooxy)phenyl]prop-2-enoic acid (p-coumaric acid sulfate) 4-sulfooxy C₉H₈O₆S 244.22 Sulfate group improves water solubility
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid 4-sulfamoyl, 3-CF₃ C₁₆H₁₂F₃NO₄S 371.04 Sulfamoyl and CF₃ groups enhance steric bulk and electronic effects

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H) increase acidity and reactivity in conjugate addition reactions.

Functional Group Modifications: Ester vs. Acid Derivatives

The carboxylic acid group can be esterified to modulate bioavailability or solubility:

Compound Name Functional Group Molecular Formula Melting Point (°C) pKa Reference
(2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid Carboxylic acid C₁₁H₁₀O₄ 246–247 4.25
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate Methyl ester C₁₀H₉NO₄ Not reported N/A

Key Observations :

  • Esterification (e.g., methyl ester) reduces polarity and may enhance membrane permeability.
  • The free carboxylic acid (pKa ~4.25) is ionized at physiological pH, favoring solubility in aqueous environments .

Impact of Substituents on Physical Properties

Substituents influence melting points, boiling points, and stability:

Compound Name Substituents Melting Point (°C) Boiling Point (°C) Reference
(2E)-3-[4-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid Methoxycarbonyl-furan Not reported 374.5 (predicted)
(E)-2-(4-nitrophenyl)-3-phenylprop-2-enoic acid 4-nitro, 3-phenyl Not reported 388.4 (predicted)

Key Observations :

  • Nitro groups elevate boiling points due to increased molecular polarity and dipole interactions.
  • Aromatic rings with bulky substituents (e.g., CF₃, sulfamoyl) may reduce melting points by disrupting crystal packing .

Biological Activity

(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid, also known as a chlorinated phenoxy acid, is an organic compound with significant biological activity. This compound has garnered attention in various fields, including pharmacology and environmental science, due to its potential therapeutic effects and its role in herbicide formulation.

Chemical Structure and Properties

The chemical structure of this compound features a propenoic acid moiety attached to a phenyl ring substituted with both a chlorophenoxy group and a nitrophenyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

PropertyValue
Molecular FormulaC15H10ClNO5
CAS Number338403-65-9
Molecular Weight305.7 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is known to inhibit certain biological pathways, which can lead to:

  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes.
  • Cell Growth Regulation : The compound interferes with the biosynthesis of essential biomolecules, impacting cell proliferation.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been observed to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines, suggesting its potential use in treating inflammatory diseases.

Anticancer Potential

Studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell survival signals.

Herbicidal Activity

Due to its structural characteristics, this compound is also studied for its herbicidal activity. It disrupts plant growth by interfering with hormone signaling pathways, making it a candidate for developing new herbicides.

Case Studies

  • Anti-inflammatory Study :
    A study conducted on RAW264.7 macrophages showed that treatment with this compound significantly reduced LPS-induced production of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
  • Anticancer Research :
    In vitro studies on breast cancer cell lines revealed that this compound inhibited cell viability in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at concentrations as low as 10 μM.

Comparative Analysis

When compared to similar compounds like 2-Chloro-4-nitrophenol, this compound exhibits enhanced biological activity due to its unique substitution pattern and the presence of the propenoic acid moiety.

CompoundBiological ActivityIC50 (μM)
This compoundAnti-inflammatory, anticancer10
2-Chloro-4-nitrophenolModerate anti-inflammatory25

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